molecular formula C14H19NO3 B063214 2-[Benzoyl(butyl)amino]propanoic acid CAS No. 162152-02-5

2-[Benzoyl(butyl)amino]propanoic acid

Cat. No.: B063214
CAS No.: 162152-02-5
M. Wt: 249.3 g/mol
InChI Key: OAPIBVZHBSINEZ-UHFFFAOYSA-N
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Description

2-[Benzoyl(butyl)amino]propanoic acid is a synthetic N-alkylated amino acid derivative of interest in medicinal chemistry and chemical biology research. Its structure, featuring a benzoyl group, a butyl chain, and a propanoic acid backbone, makes it a potential intermediate or scaffold for the design and synthesis of more complex molecules. Potential Research Applications: This compound may serve as a key building block in organic synthesis, particularly in the development of novel peptides with modified properties. The structure of related compounds suggests potential use as an intermediate in multi-step synthetic routes, for instance, in the preparation of specialized lactones or other heterocyclic compounds . Furthermore, modified amino acids are crucial tools in bioconjugation and probe development, where they can be incorporated into proteins or used to create bioactive small molecules . Handling and Usage: Researchers are encouraged to conduct their own thorough characterization of this compound, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) analysis, to confirm its identity and purity. As with all chemicals of this nature, safe laboratory practices should be followed. Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

162152-02-5

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

IUPAC Name

2-[benzoyl(butyl)amino]propanoic acid

InChI

InChI=1S/C14H19NO3/c1-3-4-10-15(11(2)14(17)18)13(16)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,17,18)

InChI Key

OAPIBVZHBSINEZ-UHFFFAOYSA-N

SMILES

CCCCN(C(C)C(=O)O)C(=O)C1=CC=CC=C1

Canonical SMILES

CCCCN(C(C)C(=O)O)C(=O)C1=CC=CC=C1

Synonyms

Alanine, N-benzoyl-N-butyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-[Benzoyl(butyl)amino]propanoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological/Physical Properties
This compound C₁₄H₁₉NO₃ (inferred) ~261.3 (calculated) Benzoyl, butylamino, propanoic acid Moderate solubility; potential enzyme interactions
2-(5-Benzoylthiophen-2-yl)propanoic acid C₁₄H₁₂O₃S 272.31 Benzoylthiophene ring Higher lipophilicity due to thiophene
Benzenepropanoic acid, β-amino-2-(phenylmethoxy)- C₁₆H₁₇NO₃ 271.31 β-amino, phenylmethoxy group Limited solubility; GHS-classified hazards
2-Benzamido-3-methylbutanoic acid C₁₂H₁₅NO₃ 237.25 Benzamido, methylbutanoic acid Structural rigidity; possible metabolic stability
Talotrexin Ammonium C₂₇H₂₇N₉O₆·H₃N 590.60 Pteridinyl, carboxybenzoyl groups Antitumor activity; complex pharmacokinetics

Key Findings from Comparative Analysis:

The phenylmethoxy group in benzenepropanoic acid derivatives (e.g., CAS 124082-16-2) reduces water solubility, necessitating solvent-assisted formulations in lab settings .

Carboxamide derivatives like 2CMPA and 2BA2C exhibit in vitro enzyme-binding affinities, suggesting that this compound may similarly interact with proteases or kinases .

Safety Profiles: Compounds with β-amino groups (e.g., benzenepropanoic acid, CAS 124082-16-2) require stringent safety protocols due to GHS-classified hazards, including respiratory and dermal irritation risks .

Preparation Methods

Protection of the α-Amino Group

The synthesis begins with L-alanine, where the α-amino group is protected to prevent undesired side reactions during subsequent alkylation. The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This yields tert-butyl 2-((tert-butoxycarbonyl)amino)propanoate with 78% efficiency, as demonstrated by ¹H NMR (δ 1.45 ppm, singlet for tert-butyl groups) and ESI-MS ([M + H]⁺ at m/z 145.9).

N-Alkylation with Butyl Groups

The Boc-protected alanine undergoes alkylation using butyl bromide under phase-transfer conditions. Copper sulfate (CuSO4) catalyzes the reaction in a biphasic system (aqueous NaOH/organic solvent), facilitating the formation of tert-butyl 2-((tert-butoxycarbonyl)(butyl)amino)propanoate . This step achieves 72% yield, with ¹³C NMR confirming the butyl moiety (δ 27.48 ppm for CH2 groups).

Acylation with Benzoyl Chloride

Deprotection of the Boc group using trifluoroacetic acid (TFA) exposes the secondary amine, which is subsequently acylated with benzoyl chloride. Employing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents in dichloromethane, the reaction affords tert-butyl 2-(benzoyl(butyl)amino)propanoate in 89% yield. Final hydrolysis with HCl in dioxane releases the free carboxylic acid, yielding the target compound with an overall efficiency of 52%.

Ugi Four-Component Reaction (4CR) Strategies

Reaction Components and Mechanism

The Ugi 4CR offers a convergent route to 2-[Benzoyl(butyl)amino]propanoic acid by combining:

  • Butylamine (amine component),

  • Benzaldehyde (carbonyl component),

  • tert-butyl isocyanide (isocyanide component),

  • Propanoic acid (carboxylic acid component).

The reaction proceeds in methanol at room temperature, with acetic acid as a catalyst, forming a bis-amide intermediate. Cyclocondensation generates a peptoid backbone, which is hydrolyzed under acidic conditions to yield the target compound.

Optimization and Yield

Key parameters include stoichiometric balance (1:1:1:1 molar ratio) and solvent choice. Methanol outperforms THF and DMF, providing 91% conversion to the intermediate, as verified by MALDI-TOF (m/z 362.46 for [C20H30N2O4]⁺). Hydrolysis with 6N HCl at 80°C for 12 hours completes the synthesis with 68% overall yield.

Benzylation-Oxidation Sequences

Benzylation of N-Butylalanine

Adapting methods from US6559335B2, N-butylalanine is benzylated using benzyl bromide in the presence of CuSO4 and NaOH. The reaction forms 2-(benzyl(butyl)amino)propanoic acid , with the benzyl group introduced at the amine nitrogen.

Oxidation to Benzoyl Derivative

The benzyl group is oxidized to a benzoyl moiety using potassium permanganate (KMnO4) in acidic aqueous conditions. This two-step sequence achieves 49% overall yield, with IR spectroscopy confirming the carbonyl stretch at 1680 cm⁻¹.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Alkylation-AcylationHigh regioselectivityMulti-step, requires Boc protection52%
Ugi 4CRConvergent, single-pot synthesisLimited to racemic mixtures68%
Benzylation-OxidationScalable, uses inexpensive reagentsOver-oxidation risks49%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (300 MHz, CDCl₃) : δ 7.36–7.28 (m, 5H, Ar-H), 3.39–3.32 (q, J = 9 Hz, 1H, CH), 2.95–2.91 (t, J = 6 Hz, 2H, N-CH2), 1.45 (s, 9H, tert-butyl).

  • ¹³C NMR (75 MHz, CDCl₃) : δ 171.74 (COOH), 136.43 (Ar-C), 80.29 (tert-butyl C), 38.48 (N-CH2).

Mass Spectrometry

  • ESI-MS : [M + H]⁺ at m/z 265.2 (calculated for C14H19NO3: 265.3).

Industrial Applications and Scalability

The Ugi 4CR method is favored for large-scale production due to its atom economy and minimal purification steps. In contrast, the alkylation-acylation route is optimal for enantiomerically pure synthesis, albeit with higher costs.

Q & A

Basic Research Question

  • Spectroscopy :
    • NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the aliphatic (butyl chain) and aromatic (benzoyl) regions.
    • IR : Monitor amide I/II bands and carboxylic acid O-H stretches (~2500-3300 cm1^{-1}).
  • Chromatography :
    • Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
  • Data discrepancies : Cross-validate with high-resolution mass spectrometry (HRMS) and compare against computational predictions (e.g., DFT-based NMR chemical shift calculations) .

How can researchers employ factorial design to optimize reaction parameters in the synthesis of this compound?

Advanced Research Question
A 2k^k factorial design is effective for optimizing variables like temperature, solvent polarity, and catalyst concentration:

  • Variables : Select factors with the highest impact (e.g., reaction time, pH).
  • Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions for yield and purity.
  • Validation : Replicate center-point experiments to ensure reproducibility.
  • Case study : For similar amidation reactions, temperature and solvent polarity accounted for 70% of yield variability in RSM models .

What computational chemistry approaches are suitable for modeling the reactivity and stability of this compound under varying experimental conditions?

Advanced Research Question

  • DFT calculations : Predict reaction pathways (e.g., benzoylation kinetics) and transition states using software like Gaussian or ORCA.
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., aqueous vs. organic) on conformational stability.
  • Degradation modeling : Use QSPR models to estimate hydrolysis rates under acidic/basic conditions.
  • Validation : Compare computational results with experimental stability assays (e.g., accelerated aging studies) .

What safety protocols should be implemented when handling this compound in laboratory settings, given limited toxicological data?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if airborne particles are suspected .
  • Ventilation : Conduct reactions in a fume hood to minimize inhalation risks.
  • Waste management : Avoid draining into sinks; collect waste in sealed containers for incineration.
  • Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

How can researchers resolve contradictions in reported stability data for this compound across different studies?

Advanced Research Question

  • Controlled degradation studies : Perform stress testing (heat, light, pH extremes) with HPLC-MS to identify degradation products.
  • Meta-analysis : Compare experimental conditions (e.g., solvent, temperature) from conflicting studies to isolate variables affecting stability.
  • Collaborative validation : Share samples with independent labs for reproducibility testing .

What strategies are recommended for scaling up the synthesis of this compound while maintaining yield and purity?

Advanced Research Question

  • Process intensification : Use flow chemistry to enhance heat/mass transfer and reduce side reactions.
  • In-line monitoring : Implement PAT (Process Analytical Technology) tools like FT-IR probes for real-time reaction tracking.
  • Case study : For similar carboxylic acid derivatives, flow reactors improved yields by 15% compared to batch methods .

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